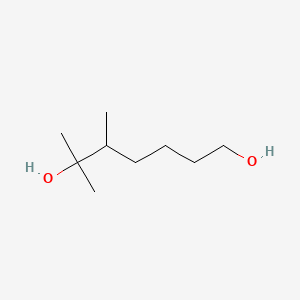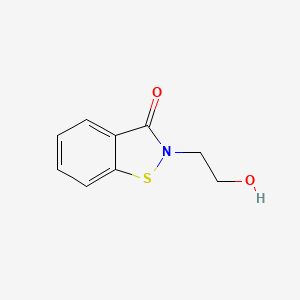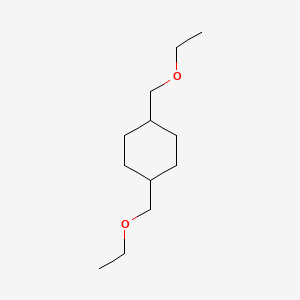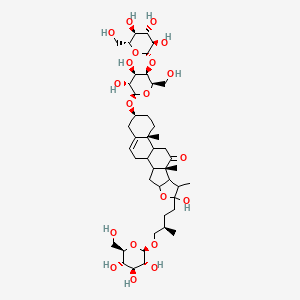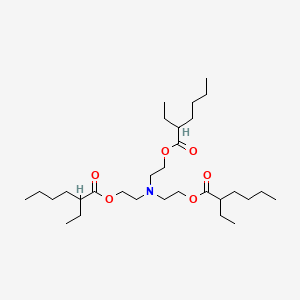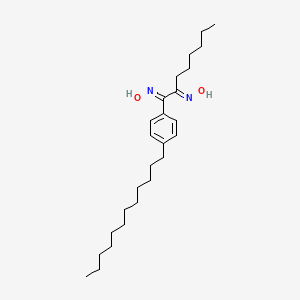
Dibenzofuran, 1,3,6-trichloro-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,3,8-trichlorodibenzofuran, commonly referred to as 8-MCDF, is a polycyclic aromatic hydrocarbon. It is structurally related to dioxins and is known for its interaction with the aryl hydrocarbon receptor.
Méthodes De Préparation
The synthesis of 6-Methyl-1,3,8-trichlorodibenzofuran involves several steps. One common method includes the chlorination of dibenzofuran followed by methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and methylating agents like methyl iodide or dimethyl sulfate. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
6-Methyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dechlorinated products.
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with various receptors.
Biology: The compound is used in research to understand its effects on cellular processes and gene expression.
Medicine: It has shown promise as an inhibitor of estrogen receptor alpha, making it a potential therapeutic agent for hormone-responsive breast cancer
Mécanisme D'action
6-Methyl-1,3,8-trichlorodibenzofuran exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated nuclear transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. The compound acts as a weak agonist and partial antagonist at this receptor, leading to the modulation of gene expression and cellular responses. Additionally, it has been shown to interact with estrogen receptor alpha, further influencing cellular processes related to hormone signaling .
Comparaison Avec Des Composés Similaires
6-Methyl-1,3,8-trichlorodibenzofuran is unique due to its specific structural features and interactions with multiple receptors. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and strong binding affinity to the aryl hydrocarbon receptor.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another polycyclic aromatic hydrocarbon with similar receptor interactions but differing in toxicity and biological effects.
4,6-Dichloro-2-methyl-1-benzofuran: A related compound with potential inhibitory effects on estrogen receptor alpha
These comparisons highlight the unique properties of 6-Methyl-1,3,8-trichlorodibenzofuran, particularly its balance between efficacy and reduced toxicity compared to other related compounds.
Propriétés
Numéro CAS |
172485-96-0 |
|---|---|
Formule moléculaire |
C13H7Cl3O |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
1,3,6-trichloro-8-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl3O/c1-6-2-8-12-9(15)4-7(14)5-11(12)17-13(8)10(16)3-6/h2-5H,1H3 |
Clé InChI |
GMEQDJYQPZMHRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


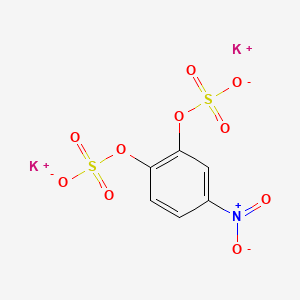
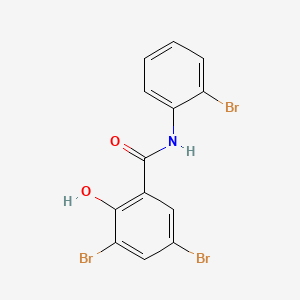
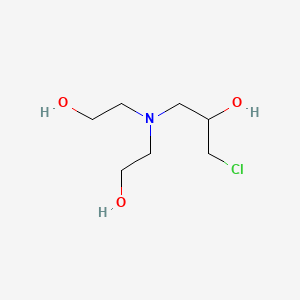
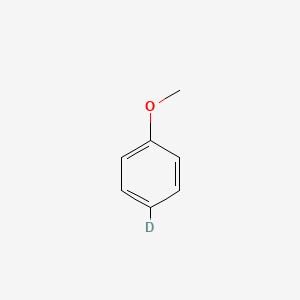
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
